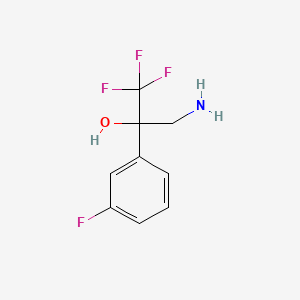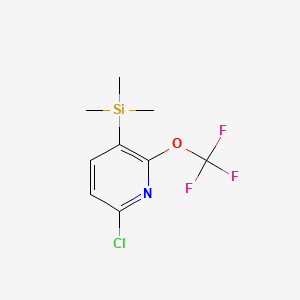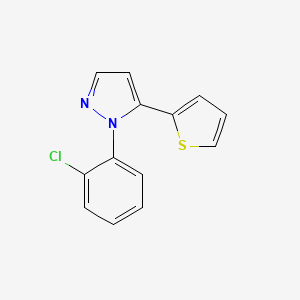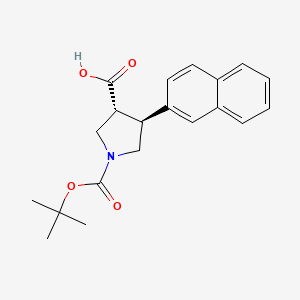
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole ring with a methyl group at the 2-position and a carboxaldehyde group at the 7-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the starting materials would include a suitable hydrazine derivative and an aldehyde. The reaction typically requires refluxing in acetic acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,3-dihydro-2-Methyl-1H-Indole-7-carboxylic acid.
Reduction: 2,3-dihydro-2-Methyl-1H-Indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . For instance, it may interact with enzymes or receptors involved in cell signaling, leading to modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-Indole-7-carboxaldehyde: Lacks the methyl group at the 2-position.
2-Methyl-1H-Indole-7-carboxaldehyde: Lacks the dihydro structure at the 2,3-positions.
1H-Indole-7-carboxaldehyde: Lacks both the methyl group and the dihydro structure.
Uniqueness
2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the dihydro structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1260113-88-9 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.204 |
Nom IUPAC |
2-methyl-2,3-dihydro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-4,6-7,11H,5H2,1H3 |
Clé InChI |
RWGRZYACOGQMAY-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC(=C2N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


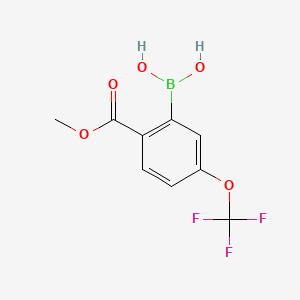
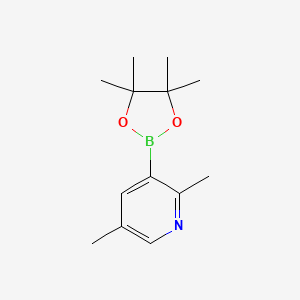

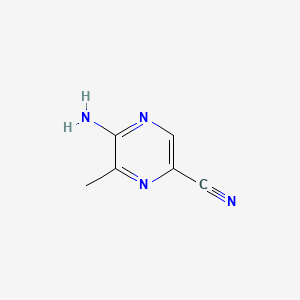
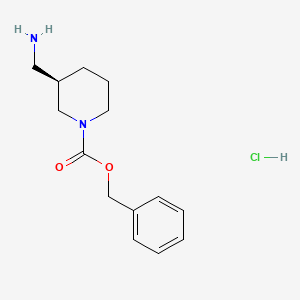
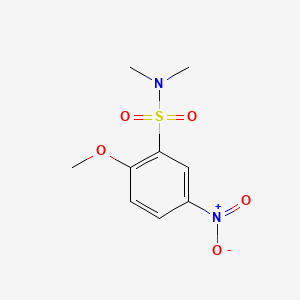


![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

